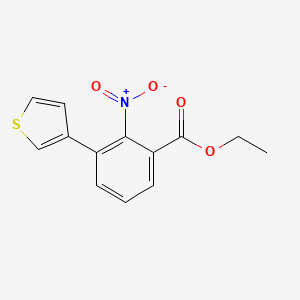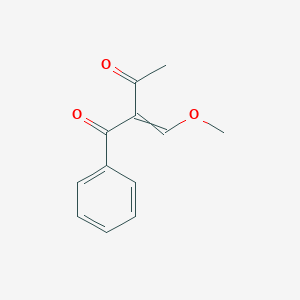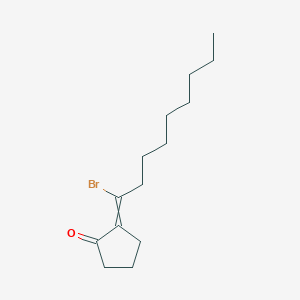
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate is a compound that belongs to the class of nitrobenzoates, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the thiophene ring in its structure adds to its chemical versatility and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzoate precursor, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong acids for nitration, palladium catalysts for coupling reactions, and acidic or basic conditions for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-nitro-3-(thiophen-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-nitro-3-(thiophen-3-yl)benzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-nitrobenzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Methyl 2-nitro-3-(thiophen-3-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
2-Nitro-3-(thiophen-3-yl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Uniqueness
This compound stands out due to the presence of both the nitro and thiophene groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propiedades
Número CAS |
919087-92-6 |
|---|---|
Fórmula molecular |
C13H11NO4S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
ethyl 2-nitro-3-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)11-5-3-4-10(12(11)14(16)17)9-6-7-19-8-9/h3-8H,2H2,1H3 |
Clave InChI |
ZZIQTXUOUSJSAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)
![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)

![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)


![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)


![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)

![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
